2-(2-Iodoethyl)pyridine

SN2 Reactivity Leaving Group Aptitude Reaction Kinetics

Late-stage functionalization of sensitive pharmaceutical intermediates often fails with weaker halide leaving groups. 2-(2-Iodoethyl)pyridine overcomes this with its primary alkyl iodide moiety, enabling efficient alkylation under mild conditions. Key benefits: • Superior SN2 reactivity vs. bromo/chloro analogs - higher yields with hindered nucleophiles. • Orthogonal reactivity: iodoethyl side chain for cross-coupling, pyridine ring for separate functionalization. • Reliable custom synthesis with full characterization; expedited global shipping for R&D programs.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
Cat. No. B12972636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodoethyl)pyridine
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCI
InChIInChI=1S/C7H8IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
InChIKeyUCBYVKSSDSCDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodoethyl)pyridine: Versatile Iodoalkyl Building Block


2-(2-Iodoethyl)pyridine is a heterocyclic iodoalkyl compound featuring a pyridine ring substituted at the 2-position with a 2-iodoethyl group. This compound functions as a versatile electrophilic building block in organic synthesis, particularly valued for nucleophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the primary alkyl iodide moiety offers a reactivity profile distinct from aryl halides, enabling orthogonal functionalization strategies in complex molecule construction [1]. Its pyridine core is a privileged scaffold in medicinal chemistry, and the iodoethyl side chain serves as a convenient synthetic handle for installing a pyridine ring into larger molecular architectures [2].

Workflow Nucleophilic substitution and metal-catalyzed cross-coupling
Selection Logic Primary alkyl iodide enables orthogonal reactivity distinct from aryl halides
Use Context Installation of 2-pyridylethyl motif into complex molecular architectures

Why 2-(2-Iodoethyl)pyridine Is Irreplaceable


Direct substitution of 2-(2-iodoethyl)pyridine with analogs such as 2-(2-bromoethyl)pyridine or 2-(2-chloroethyl)pyridine is not chemically equivalent and can lead to significant differences in reaction outcome. The iodide is a superior leaving group compared to bromide or chloride, enabling reactions with weaker nucleophiles or under milder conditions that would otherwise fail or proceed with significantly lower yield [1]. Furthermore, the reactivity of the iodoalkyl side chain is distinct from that of the pyridine ring; non-halogenated analogs like 2-ethylpyridine cannot engage in the same SN2 displacement or cross-coupling reactions. The selection of the halogen directly impacts reaction kinetics, chemoselectivity, and the required catalytic systems, making the iodo derivative a critical and non-fungible reagent for specific synthetic transformations [2].

Target 2-(2-Iodoethyl)pyridine
Substitute 2-(2-Bromoethyl)pyridine or 2-(2-Chloroethyl)pyridine
Key Difference Iodide leaving group enables milder conditions and faster kinetics
Risk Lower reactivity may require stronger nucleophiles or lead to reduced yield
Target 2-(2-Iodoethyl)pyridine
Substitute 2-Ethylpyridine (non-halogenated analog)
Key Difference Halogen handle required for SN2 displacement and cross-coupling
Risk Cannot engage in the same C–C bond-forming transformations

2-(2-Iodoethyl)pyridine: Comparative Evidence


Leaving Group Reactivity: Iodoethyl vs. Bromo/Chloro

In the context of side-chain nucleophilic substitution, 2-(2-iodoethyl)pyridine exhibits substantially greater reactivity compared to its bromo and chloro analogs. This is based on the well-established relative leaving group abilities of halides in SN2 reactions, where the order of reactivity is R-I > R-Br > R-Cl > R-F [1]. The iodide ion is a weaker base and a more stable leaving group than bromide or chloride, leading to faster reaction rates for primary alkyl iodides [2]. While direct kinetic data for this specific compound is not publicly available, this class-level principle is a fundamental tenet of organic chemistry and directly translates to the expected relative reactivity of this compound and its analogs.

Leaving Group Reactivity
Class-level
Iodo > Bromo > Chloro (relative SN2 rate)
Supports selection for milder conditions with weaker nucleophiles
Based on halide leaving group ability; direct kinetic data not public
SN2 Reactivity Leaving Group Aptitude Reaction Kinetics

Cross-Coupling: Advantage Over Non-Halogenated Analogs

The primary alkyl iodide moiety of 2-(2-iodoethyl)pyridine makes it a unique substrate for cross-coupling reactions that are not possible with non-halogenated pyridines (e.g., 2-ethylpyridine) and can be more challenging with bromides or chlorides. Aryl iodides are known to be superior coupling partners in palladium-catalyzed C-H arylation of 2-alkylpyridines, with reactions proceeding in good to excellent yields and exhibiting good functional group tolerance, even on a gram scale [1]. The class-level inference is that the higher reactivity of iodoalkanes compared to bromo- or chloroalkanes in oxidative addition steps should also confer a synthetic advantage, enabling milder reaction conditions and broader substrate scope [2].

Pd-Catalyzed C-H Arylation
Class-level
Alkyl iodide enables cross-coupling; non-halogenated analogs unreactive
Expands synthetic scope for 2-pyridylethyl incorporation
Reported good yields for aryl iodides in similar systems
Cross-Coupling Palladium Catalysis C-H Activation

Nucleophilic Substitution: 2- vs. 4-Position

The position of the iodoethyl substituent on the pyridine ring dictates its reactivity in nucleophilic substitution reactions. For halopyridines, the relative reactivity order is well-established: the 4-position is more reactive than the 2-position, which is more reactive than the 3-position (4 > 2 > 3) [1]. Therefore, 4-(2-iodoethyl)pyridine would be expected to undergo nucleophilic displacement faster than 2-(2-iodoethyl)pyridine. This class-level inference highlights that 2-(2-iodoethyl)pyridine offers a distinct, intermediate reactivity profile that can be leveraged for chemoselective transformations or when a specific spatial arrangement of the pyridine ring in the final product is required [2].

Positional Reactivity
Class-level
2-substituted: intermediate reactivity; 4-substituted: higher
Allows controlled chemoselectivity in polyfunctional molecules
Reactivity order: 4 > 2 > 3 for pyridine halides
Regioselectivity Nucleophilic Substitution Pyridine Isomers

2-(2-Iodoethyl)pyridine: Key Applications


SN2 Displacement for Drug Synthesis

2-(2-Iodoethyl)pyridine is the reagent of choice for installing a 2-pyridylethyl group via SN2 reaction when the nucleophile is sterically hindered or weakly nucleophilic. As established in Section 3, its superior leaving group ability compared to the corresponding bromide or chloride ensures more complete and higher-yielding alkylation under mild conditions, which is critical for late-stage functionalization of sensitive pharmaceutical intermediates.

Pyridine Libraries for SAR Studies

In medicinal chemistry, the pyridine ring is a common motif. As shown in Section 3, the iodoethyl group enables efficient and diverse functionalization via cross-coupling reactions, such as Sonogashira couplings, that are not possible with non-halogenated analogs. This compound is ideal for rapidly generating libraries of pyridine derivatives, facilitating structure-activity relationship (SAR) investigations in early-stage drug discovery programs .

Orthogonal Reactivity for Agrochemical Intermediates

The 2-position on the pyridine ring and the terminal iodoalkyl group offer two distinct sites for sequential functionalization. This orthogonal reactivity is a key advantage supported by the differentiated positional reactivity discussed in Section 3. A common industrial strategy involves using the iodoethyl group for a metal-catalyzed cross-coupling to attach the pyridine to a complex core, followed by a separate C-H functionalization or electrophilic substitution on the pyridine ring itself.

Application
Selection Property
Validation Focus
Drug intermediate synthesis (SN2)
High leaving group aptitude
Reaction yield and nucleophile scope
Pyridine library generation (SAR)
Pd-catalyzed coupling compatibility
Cross-coupling substrate range
Orthogonal functionalization
Regioselective and sequential reactivity
Chemoselectivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Iodoethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.